molecular formula C2AgF3O2 B1329569 Silver trifluoroacetate CAS No. 2966-50-9

Silver trifluoroacetate

Cat. No. B1329569
CAS RN: 2966-50-9
M. Wt: 220.88 g/mol
InChI Key: KZJPVUDYAMEDRM-UHFFFAOYSA-M
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Description

Silver trifluoroacetate is a chemical compound utilized in various organic synthesis reactions. It serves as a source of the trifluoroacetyl group and is involved in the formation of nucleophilic sources of trifluoromethanethiolate when reacted with inorganic iodides, as demonstrated in the preparation of trifluoromethyl aryl sulfides . The compound also forms complex structures, such as a cyclic hexamer when crystallized with triphenylphosphine sulfide, indicating its ability to participate in the formation of metallacycles and coordination complexes .

Synthesis Analysis

Silver trifluoroacetate is synthesized through reactions involving silver compounds and trifluoroacetic entities. For instance, it can be used to catalyze the trifluoromethylalkynylation of unactivated alkenes, showcasing its role as a catalyst in the construction of carbon-carbon bonds . Additionally, it can self-assemble with diphosphine and dipyridyl ligands to form complex structures with varying stoichiometry, resulting in macrocyclic rings or one-dimensional polymers depending on the ligand chain length .

Molecular Structure Analysis

The molecular structure of silver trifluoroacetate has been studied using ab initio calculations, revealing the existence of monomeric and dimeric forms. In the gas phase, the monomer can adopt two conformers, one with coordination bonds between the silver atom and carboxyl oxygens, and another with O-Ag-F bridges . The compound also forms part of the assembly in silver-organic frameworks, where it is incorporated into multinuclear metal-ligand supramolecular synthons .

Chemical Reactions Analysis

Silver trifluoroacetate is involved in a variety of chemical reactions. It can react with hypervalent iodine reagents to catalyze the addition of trifluoromethylalkynyl groups to alkenes . It also participates in the assembly of organometallic networks with silver-ethynediide synthons and trifluoroacetate, forming coordination networks . Furthermore, it can interact with dppf ligands to form dinuclear complexes and coordination polymers with different bonding modes of trifluoroacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of silver trifluoroacetate have been explored through spectroscopic, thermal, and electrochemical studies. Mixed-ligand complexes of silver(I) with derivatives of benzoyltrifluoroacetonate exhibit interesting thermal and electrochemical behaviors . The compound also forms layered structures with tetrahedral environments around the silver atoms when combined with 2-methylpyrazine . These studies highlight the versatility and complex behavior of silver trifluoroacetate in various chemical contexts.

Scientific Research Applications

  • Anion-Templated Silver Clusters :

    • A study by Li et al. (2019) explored the use of a trivalent tetrahedral anion in the formation of a 26-nucleus silver cluster. This cluster exhibited unique light absorption and photoluminescent properties, highlighting the role of AgC₂F₃O₂ in developing novel silver clusters with potential applications in materials science (Li et al., 2019).
  • Chemical Vapor Deposition (CVD) for Superconducting Wires :

    • Shapiro et al. (1992) utilized AgC₂F₃O₂ in the chemical vapor deposition (CVD) process to deposit silver films, particularly for superconducting wire applications. This study emphasizes the role of AgC₂F₃O₂ in producing high-quality silver films at low temperatures and pressures, which are crucial for the fabrication of superconducting materials (Shapiro et al., 1992).
  • Silver-Catalyzed Organic Synthesis :

    • Yang and Tsui (2019) developed a catalytic method using silver(I) trifluoroacetate for the trifluoromethylalkynylation of unactivated alkenes. This method allows for the construction of two C-C bonds simultaneously, demonstrating the catalyst's efficacy in organic synthesis (Yang & Tsui, 2019).
  • Coordination Polymers and Frameworks :

    • Hu and Mak (2013) synthesized silver(I) trifluoroacetate complexes containing various ancillary heteroaromatic N-donor ligands. These complexes form 3D supramolecular architectures, indicating the potential of AgC₂F₃O₂ in constructing coordination polymers with diverse structural motifs (Hu & Mak, 2013).
  • Photoluminescent Properties and Fluorescent Silver Nanoparticles :

    • Maretti et al. (2009) highlighted the use of AgC₂F₃O₂ in the facile photochemical synthesis of highly fluorescent silver nanoparticles (AgFNP), showcasing its role in producing luminescent materials with potential applications in various fields (Maretti et al., 2009).
  • Silver-Catalyzed Hydrosilylation :

    • Wile and Stradiotto (2006) demonstrated the chemoselective hydrosilylation of aldehydes using silver triflate, a process where AgC₂F₃O₂ plays a crucial role as a catalyst. This indicates its utility
    in catalyzing reactions for synthesizing silyl ethers, an important class of compounds in organic chemistry .
  • Structural Analysis and Shielding Tensors :

    • Griffin et al. (1972) used coherent averaging techniques to examine the 19F shielding tensors of the trifluoromethyl group in single crystals of silver trifluoroacetate. This research provides insights into the molecular structure and dynamics, which are essential in understanding the chemical behavior of silver trifluoroacetate in various applications (Griffin et al., 1972).
  • Anion-Dependent Structures of Luminescent Silver(I) Complexes :

    • Seward et al. (2003) explored the structures of various silver(I) complexes with AgC₂F₃O₂, highlighting how different counterions can influence the mode of coordination and overall structure. This study reveals the versatility of AgC₂F₃O₂ in forming structurally diverse luminescent complexes (Seward et al., 2003).

Safety And Hazards

Silver trifluoroacetate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Silver trifluoroacetate can be used as a precursor to synthesize silver nanoparticles for various applications . For example, it is used to prepare Pt-on-Ag bimetallic heteronanostructures and nanofibrous biosensors .

properties

IUPAC Name

silver;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJPVUDYAMEDRM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2AgF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062748
Record name Silver perfluoroacetate
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Molecular Weight

220.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; Hygroscopic and soluble in water; [Alfa Aesar MSDS]
Record name Silver trifluoroacetate
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Product Name

Silver trifluoroacetate

CAS RN

2966-50-9
Record name Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (1:1)
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Record name Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (1:1)
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Record name Silver perfluoroacetate
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Record name Silver trifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,780
Citations
HT Chen, HL Lin, IG Chen, C Kuo - ACS Applied Materials & …, 2015 - ACS Publications
… In this work, a hydrophobic electrospinning solution was formulated by fully dissolving poly(methyl methacrylate) (PMMA) and silver trifluoroacetate (STA) in an organic cosolvent of …
Number of citations: 17 pubs.acs.org
B Djordjevic, O Schuster, H Schmidbaur - Inorganic chemistry, 2005 - ACS Publications
Crystallization of silver trifluoroacetate from chloroform solutions containing triphenylphosphine sulfide affords a trigonal and a monoclinic form of a 6:4 complex {[CF 3 C(O)OAg] 6 (Ph 3 …
Number of citations: 44 pubs.acs.org
AL Henne, WG Finnegan - Journal of the American Chemical …, 1950 - ACS Publications
… The degradation of silver trifluoroacetate by … Experimental Silver trifluoroacetate can be prepared by adding trifluoroacetic acidto a … a mixture of sodium nitrate and silver …
Number of citations: 45 pubs.acs.org
EJ Fernández, PG Jones, A Laguna… - …, 2007 - ACS Publications
… We therefore treated various [Au(C 6 X 5 )(tht)] complexes with silver trifluoroacetate, which has been previously employed in acid−base reactions with the neutral complex mesitylgold(I)…
Number of citations: 35 pubs.acs.org
YI Tarasov, ZG Bazhanova, DM Kovtun… - Journal of Structural …, 2008 - Springer
… the order of 10–2 Torr silver trifluoroacetate vapors consisted of a 1:… study of the structure of silver trifluoroacetate [17] we … electron diffraction data for silver trifluoroacetate is impossible. …
Number of citations: 6 link.springer.com
RN Haszeldine, AG Sharpe - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… The present paper gives an account of the interaction of halogens and silver trifluoroacetate in various solvents; and since silver trifluoroacetate, like silver perchlorate, is the salt of a …
Number of citations: 39 pubs.rsc.org
SW Ng - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… Silver trifluoroacetate acetate forms a mononuclear bis-adduct with triphenylphosphane when the reaction was carried out in ethanol solvent (Ng, 1998). A similar synthesis but with a 1:…
Number of citations: 5 scripts.iucr.org
SCK Hau, TCW Mak - Crystal growth & design, 2014 - ACS Publications
Single-crystal X-ray analysis of a series of six silver(I) trifluoroacetate complexes containing designed ligands each composed of a functionalized cis- or trans-stilbene skeleton bearing …
Number of citations: 6 pubs.acs.org
T Shimizu, M Kawaguchi, T Tsuchiya… - Organic …, 2003 - ACS Publications
… silver trifluoroacetate, however, did not give a stable complex. On the other hand, the reaction of 2 with 2 equiv of silver trifluoroacetate … reaction with equimolar silver trifluoroacetate. The …
Number of citations: 17 pubs.acs.org
ZZ Li, WD Li, J Fan, JT Li, ZW Liu, XY Shi - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… , 16 herein, we demonstrate the use of silver trifluoroacetate (AgTFA) as an unprecedented … Thus, the reactivity of silver trifluoroacetate disclosed here represents an important progress …
Number of citations: 2 pubs.rsc.org

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